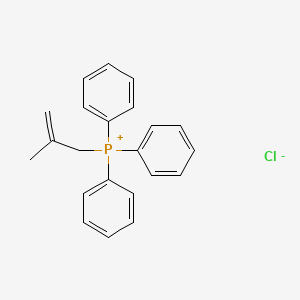

(2-Methylallyl)triphenylphosphonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylprop-2-enyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGGWZVSCEWOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-59-7 | |

| Record name | Phosphonium, (2-methyl-2-propen-1-yl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-methylallyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methylallyl)triphenylphosphonium chloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (2-Methylallyl)triphenylphosphonium chloride

Authored by a Senior Application Scientist

Abstract

This compound is a quaternary phosphonium salt that serves as a pivotal precursor in organic synthesis, most notably in the Wittig reaction for the formation of carbon-carbon double bonds. This guide provides an in-depth exploration of its core mechanism of action, from its synthesis and physicochemical properties to the generation of the corresponding phosphorus ylide and its subsequent olefination reactions. We will dissect the mechanistic nuances of the Wittig reaction, including the formation of key intermediates and the factors governing stereoselectivity. Furthermore, this document details validated experimental protocols and explores the broader applications of the triphenylphosphonium cation in fields such as drug delivery, underscoring its versatility for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound, a member of the Wittig reagent precursor family, is an indispensable tool for the synthesis of alkenes. The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, provides a reliable and highly specific method for converting aldehydes and ketones into alkenes.[1][2] The key advantage of this reaction lies in its regioselectivity; the double bond is formed precisely at the location of the original carbonyl group, avoiding the rearrangement issues that can plague elimination-based syntheses.[1] This phosphonium salt is the stable, storable precursor to the reactive (2-methylallyl)triphenylphosphorane ylide, which, once generated, can be used to introduce the valuable isobutenyl moiety into a wide array of molecular architectures. Beyond its classical role in olefination, the triphenylphosphonium (TPP⁺) moiety itself has gained significant attention as a lipophilic cation capable of targeting mitochondria, opening new avenues for the development of targeted therapeutics and molecular probes.[3]

Physicochemical Properties and Synthesis

A thorough understanding of a reagent begins with its fundamental properties and preparation. This compound is a solid at room temperature, and its characteristics are summarized below.

Data Summary: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4303-59-7 | [4] |

| Molecular Formula | C₂₂H₂₂ClP | [4] |

| Molecular Weight | 352.84 g/mol | [4] |

| Melting Point | 217-219 °C | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents like methanol and dichloromethane. | [5] |

Synthesis of this compound

The synthesis of phosphonium salts is a cornerstone of preparing Wittig reagents. The process is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[6]

Causality of Experimental Design: Triphenylphosphine is selected as the nucleophile due to the high nucleophilicity of the phosphorus atom and the steric bulk of the phenyl groups, which prevents over-alkylation.[7] The substrate, 3-chloro-2-methylprop-1-ene (methallyl chloride), is a primary allylic halide, which is highly reactive towards Sₙ2 displacement.[8] A solvent like chloroform or toluene is typically used to facilitate the reaction between the solid triphenylphosphine and the liquid alkyl halide.[9]

Caption: Workflow for the synthesis of the target phosphonium salt via an Sₙ2 reaction.

Core Mechanism of Action: The Wittig Reaction

The utility of this compound is realized through its conversion into a phosphorus ylide, which then engages with a carbonyl compound. The overall process can be divided into two primary stages.

Stage 1: Ylide Generation (Deprotonation)

An ylide is a neutral species containing adjacent atoms with opposite formal charges.[7] In this case, a strong base is required to deprotonate the carbon alpha to the positively charged phosphorus atom.[6]

Expert Insight: The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized salts like this compound (where the resulting carbanion is not stabilized by conjugation with an electron-withdrawing group), a very strong base is mandatory.[10][11] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as the ylide is highly reactive and sensitive to moisture and oxygen.[11]

Caption: Generation of the reactive phosphorus ylide via deprotonation of the phosphonium salt.

Stage 2: Olefination Reaction with a Carbonyl Compound

Once formed, the ylide acts as a potent carbon nucleophile. The reaction with an aldehyde or ketone proceeds via a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[7][12] This intermediate is typically unstable and rapidly collapses to yield the final products.

Mechanistic Trustworthiness: While an initial stepwise mechanism involving a zwitterionic betaine intermediate was first proposed, modern mechanistic studies, particularly for non-stabilized ylides, strongly support a concerted cycloaddition pathway.[12][13] The primary driving force for the entire reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which has a bond energy of approximately 130 kcal/mol.[12] This thermodynamic sink pulls the reaction equilibrium to completion.

Caption: The core mechanism of the Wittig reaction, proceeding through an oxaphosphetane intermediate.

Validated Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

-

Objective: To prepare the phosphonium salt from triphenylphosphine and methallyl chloride.

-

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of toluene.

-

Stir the mixture to dissolve the phosphonium salt.

-

Add methallyl chloride (9.05 g, 0.1 mol) to the solution.[8]

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. A white precipitate will form as the reaction progresses.

-

Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with 50 mL of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum at 60 °C to a constant weight. The expected yield is typically >90%.

-

Protocol 2: Wittig Reaction with Cyclohexanone

-

Objective: To synthesize (2-methylallylidene)cyclohexane via an in-situ generated ylide.

-

Methodology:

-

Inert Atmosphere Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

-

Phosphonium Salt Suspension: Add this compound (7.06 g, 20 mmol) and 80 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.6 M in hexanes, 12.5 mL, 20 mmol) dropwise via the dropping funnel over 20 minutes. A deep orange or red color will develop, indicating ylide formation.[11]

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for an additional hour.

-

Carbonyl Addition: Cool the ylide solution back to 0 °C. Add a solution of cyclohexanone (1.96 g, 20 mmol) in 20 mL of anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours. The color of the solution will fade as the ylide is consumed.

-

Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

-

Purification: Purify the crude mixture by column chromatography on silica gel (eluting with hexanes) to isolate the pure (2-methylallylidene)cyclohexane.

-

Authoritative Grounding and Broader Applications

The triphenylphosphonium (TPP⁺) cation is not merely an inert scaffold for the ylide. Its chemical properties have been exploited in other areas of research, particularly in drug development.

Mitochondrial Targeting

The TPP⁺ moiety is a lipophilic cation that can readily cross cellular membranes. Due to the large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV), these cations accumulate within the mitochondrial matrix, sometimes reaching concentrations several hundred-fold higher than in the cytoplasm.[3] This property has been masterfully exploited to deliver therapeutic agents, antioxidants, and imaging probes directly to the mitochondria, which is a key organelle in cellular metabolism and apoptosis.[3] Attaching a payload to the TPP⁺ group provides a reliable strategy for mitochondrial-specific drug delivery.

Antimicrobial Activity

Recent studies have demonstrated that conjugating TPP⁺ to molecules that are otherwise inactive can impart significant antibacterial properties. For instance, linking TPP⁺ to naturally occurring triterpenoids like betulin and betulinic acid conferred potent activity against clinically relevant Gram-positive superbugs, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[14] This suggests that the TPP⁺ cation can enhance the ability of molecules to interact with or disrupt bacterial membranes, representing a promising strategy in the fight against antimicrobial resistance.

Conclusion

This compound is a versatile and powerful reagent in the synthetic chemist's arsenal. Its primary mechanism of action proceeds through deprotonation to a highly reactive phosphorus ylide, which subsequently engages in a Wittig reaction with aldehydes and ketones to form alkenes with high regioselectivity. The reaction is thermodynamically driven by the formation of the exceptionally stable triphenylphosphine oxide. The foundational principles of its synthesis and reactivity are well-understood, allowing for the development of robust and reproducible experimental protocols. Beyond this classical role, the inherent properties of the triphenylphosphonium cation have established it as a valuable vector for targeting mitochondria and developing novel antimicrobial agents, ensuring its continued relevance across diverse fields of chemical and biomedical research.

References

- CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google P

- What is Methyl (Triphenyl) Phosphonium chloride and its significance in chemical reactions?. (2024). (URL: )

- Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. (2022). ACS Omega. (URL: )

- Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. (URL: )

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

- Methyl(triphenyl)phosphonium chloride synthesis - ChemicalBook. (URL: )

-

2.8 The Wittig Reaction – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

- CN1456544A - Methallyl chloride synthetic process and apparatus thereof - Google P

-

Wittig reaction - Wikipedia. (URL: [Link])

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025). (URL: [Link])

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). (URL: [Link])

-

Wittig reagents - Wikipedia. (URL: [Link])

-

Wittig Reaction - Chemistry LibreTexts. (2023). (URL: [Link])

-

Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001 - YouTube. (2012). (URL: [Link])

- Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity. (2023). (URL: )

-

Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - MDPI. (URL: [Link])

-

Recent applications of bifunctional trityl groups - PubMed. (URL: [Link])

- 62942-43-2 (Formylmethyl)triphenylphosphonium Chloride-Watsonnoke Scientific Ltd. (2018). (URL: )

- CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google P

-

Methallyl chloride - Wikipedia. (URL: [Link])

Sources

- 1. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYLALLYL TRIPHENYLPHOSPHONIUM CHLORIDE | CAS: 4303-59-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Methyl triphenyl phosphonium chloride | 1031-15-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Wittig reagents - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (2-Methylallyl)triphenylphosphonium chloride

Introduction: The Significance of (2-Methylallyl)triphenylphosphonium chloride in Modern Organic Synthesis

This compound is a crucial phosphonium salt that serves as a key precursor in a variety of organic transformations, most notably the Wittig reaction. Its utility lies in its ability to introduce the isobutenyl group (CH2=C(CH3)CH2-) into carbonyl compounds, thereby enabling the construction of complex olefinic structures. These structures are integral to the synthesis of numerous natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive overview of the synthesis of this compound, delving into the reaction pathway, a detailed mechanistic analysis, a field-proven experimental protocol, and essential characterization data. The content herein is tailored for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this important synthetic intermediate.

The Synthetic Pathway: A Nucleophilic Substitution Approach

The most direct and widely employed method for the synthesis of this compound is the quaternization of triphenylphosphine with 3-chloro-2-methyl-1-propene (also known as methallyl chloride). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile.

The overall reaction can be depicted as follows:

Reaction Scheme:

This process is favored due to the high nucleophilicity of triphenylphosphine and the enhanced reactivity of the allylic halide substrate. The resulting phosphonium salt is typically a stable, crystalline solid that can be isolated and purified.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for the efficient and high-purity synthesis of this compound. The causality behind each experimental choice is explained to ensure reproducibility and success.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Triphenylphosphine | 262.29 | 26.2 g | 0.1 | Ensure high purity. |

| 3-Chloro-2-methyl-1-propene | 90.55 | 9.5 g (10.2 mL) | 0.105 | Use freshly distilled if necessary. |

| Toluene | - | 150 mL | - | Anhydrous grade is recommended. |

| Diethyl Ether | - | As needed | - | For washing the product. |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 26.2 g (0.1 mol) of triphenylphosphine in 150 mL of anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 9.5 g (10.2 mL, 0.105 mol) of 3-chloro-2-methyl-1-propene. A slight excess of the alkyl halide ensures complete conversion of the triphenylphosphine.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is in the range of 85-95%.

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanistic Deep Dive: The SN2 Pathway in Detail

The formation of this compound proceeds through a classic SN2 mechanism.[1][2] This is a single-step, concerted process where the bond formation between the nucleophile (triphenylphosphine) and the electrophilic carbon of the alkyl halide occurs simultaneously with the breaking of the carbon-halogen bond.[1][2]

Key Mechanistic Features:

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine on the electrophilic methylene carbon of 3-chloro-2-methyl-1-propene.[1][2]

-

Backside Attack: The nucleophilic attack occurs from the side opposite to the leaving group (the chloride ion).[1][2] This "backside attack" is a hallmark of the SN2 mechanism.[1][2]

-

Transition State: The reaction proceeds through a high-energy transition state in which the phosphorus atom is partially bonded to the carbon, and the carbon-chlorine bond is partially broken. The carbon atom at the reaction center is approximately sp² hybridized in this trigonal bipyramidal geometry.[1][2]

-

Leaving Group Departure: As the new phosphorus-carbon bond forms, the chloride ion is expelled as the leaving group, resulting in the formation of the phosphonium salt.[1][2]

The allylic nature of 3-chloro-2-methyl-1-propene enhances its reactivity in SN2 reactions compared to a saturated primary alkyl halide. This increased reactivity is attributed to the stabilization of the transition state through overlap of the p-orbitals of the reacting carbon with the adjacent π-system of the double bond.

Mechanism Diagram:

Caption: The concerted SN2 mechanism for the synthesis of this compound.

Characterization Data: Ensuring Product Identity and Purity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | 217-219 °C[3] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.7-7.9 (m, 15H, Ar-H), ~5.0 (s, 1H, =CH₂), ~4.8 (s, 1H, =CH₂), ~4.6 (d, 2H, P-CH₂), ~1.6 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~135 (d, Ar-C), ~134 (d, Ar-C), ~130 (d, Ar-C), ~118 (d, Ar-C), ~130 (s, =C<), ~120 (s, =CH₂), ~30 (d, P-CH₂), ~20 (s, -CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1650 (C=C), ~1440, 1110 (P-Ph), ~720, 690 (Ar C-H bend) |

Conclusion: A Versatile Reagent for Advanced Synthesis

The synthesis of this compound via the SN2 reaction of triphenylphosphine and 3-chloro-2-methyl-1-propene is a robust and efficient method for producing this valuable Wittig reagent. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, is key to achieving high yields of a pure product. The information presented in this guide provides the necessary foundation for researchers and scientists to confidently synthesize and utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of organic chemistry and drug discovery.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.

-

2-methylallyl triphenylphosphonium chloride. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Methylallyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylallyl)triphenylphosphonium chloride is a crucial phosphonium salt in the arsenal of synthetic organic chemists. Its primary application lies in the Wittig reaction, a powerful and widely utilized method for the stereoselective synthesis of alkenes from carbonyl compounds. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its application in the Wittig reaction with mechanistic insights, and safety and handling considerations. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile reagent in their synthetic endeavors. The CAS number for this compound is 4303-59-7 .[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 4303-59-7[1][2] |

| Molecular Formula | C₂₂H₂₂ClP[1][2] |

| Molecular Weight | 352.84 g/mol [2] |

| Appearance | Typically a white to off-white solid |

| Melting Point | 217-219 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 3-chloro-2-methyl-1-propene.[3] Triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide to form the desired phosphonium salt.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

3-Chloro-2-methyl-1-propene

-

Anhydrous toluene or acetonitrile

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.

-

To this solution, add 3-chloro-2-methyl-1-propene (1.0-1.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The phosphonium salt will often precipitate out of the solution.

-

If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce further precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found in peer-reviewed literature, the expected spectroscopic data can be inferred from the analysis of similar phosphonium salts, such as allyl- and benzyltriphenylphosphonium chloride.[4][5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphine protons in the aromatic region (approximately 7.6-7.9 ppm). The protons of the 2-methylallyl group will exhibit distinct signals: a singlet for the methyl protons, two singlets for the vinylic protons, and a doublet for the methylene protons adjacent to the phosphorus atom, which will be split by the phosphorus nucleus.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the triphenylphosphine group, with the carbon directly bonded to phosphorus showing a characteristic coupling. The carbons of the 2-methylallyl group will also be present, with the methylene carbon adjacent to phosphorus exhibiting a large one-bond carbon-phosphorus coupling constant.

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance in the typical range for phosphonium salts.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as the C=C stretching of the allyl group.

-

Mass Spectrometry: Mass spectrometry will show the molecular ion corresponding to the (2-Methylallyl)triphenylphosphonium cation.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning olefination reaction that transforms aldehydes and ketones into alkenes.[8] The reaction proceeds via the formation of a phosphorus ylide, which is generated by the deprotonation of the corresponding phosphonium salt.

Mechanism of the Wittig Reaction

The generally accepted mechanism of the Wittig reaction involves the following key steps:

-

Ylide Formation: The phosphonium salt is treated with a strong base to deprotonate the carbon alpha to the phosphorus atom, forming a phosphorus ylide (also known as a phosphorane). The ylide is a resonance-stabilized species with a nucleophilic carbon.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[8][9]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[9]

"Wittig Reaction Mechanism"

Stereoselectivity

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[5][10]

-

Non-stabilized Ylides: Ylides bearing alkyl or other electron-donating groups are considered non-stabilized. These ylides typically react rapidly and irreversibly to form the oxaphosphetane, leading predominantly to the formation of the (Z)-alkene.[5][9] The ylide derived from this compound falls into this category.

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized and react more slowly and reversibly. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, resulting in the preferential formation of the (E)-alkene.[5][9]

Experimental Protocol: Wittig Reaction with this compound

This protocol provides a general procedure for the Wittig olefination of an aldehyde using this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C or 0 °C, depending on the base used.

-

Slowly add the strong base (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Applications in Synthesis

The use of this compound in the Wittig reaction provides a reliable method for the introduction of a 2-methylallyl moiety into a molecule. This structural motif is present in a variety of natural products and biologically active compounds, making this reagent a valuable tool in their total synthesis. While specific examples of its use in the total synthesis of complex natural products are not extensively documented in readily accessible literature, the strategic importance of installing the 2-methylallyl group suggests its utility in the synthesis of terpenoids, alkaloids, and other classes of natural products. The reaction's general tolerance for a wide range of functional groups further enhances its applicability in complex synthetic routes.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of alkenes via the Wittig reaction. Its ability to introduce the 2-methylallyl group with predictable stereochemistry makes it an important tool for synthetic chemists in academia and industry. By understanding its properties, synthesis, and reaction mechanisms, researchers can effectively leverage this reagent to achieve their synthetic goals in the development of novel molecules and pharmaceuticals.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

PSIBERG. (2022, September 1). Wittig Reaction, Example, Mechanism, and Stereochemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

University of Missouri - Kansas City. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

University of California, Irvine. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

-

University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of triphenylphosphonium chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride.

-

Veselov, I. S., et al. (2019). Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. ACS Omega, 4(26), 21956–21971. Retrieved from [Link]

-

ResearchGate. (n.d.). The Total Synthesis of Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Flow Chemistry in Total Synthesis of Natural Products. Retrieved from [Link]

-

Nicolaou, K. C., & Rigol, S. (2021). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Journal of the American Chemical Society, 143(31), 11968–11993. Retrieved from [Link]

Sources

- 1. (2-METHYLALLYL)-TRIPHENYLPHOSPHONIUM CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-METHYLALLYL TRIPHENYLPHOSPHONIUM CHLORIDE | CAS: 4303-59-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. acadiau.ca [acadiau.ca]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. psiberg.com [psiberg.com]

An In-depth Technical Guide to (2-Methylallyl)triphenylphosphonium chloride: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of (2-Methylallyl)triphenylphosphonium chloride, a key reagent in organic synthesis. From its conceptual roots in the groundbreaking work of Nobel laureate Georg Wittig to its contemporary applications in the construction of complex molecules, this document serves as a detailed resource for researchers. We will delve into the historical context of its discovery, its synthesis, the mechanistic intricacies of its reactions, and practical, field-proven protocols for its use. This guide is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, empowering scientists to effectively harness the synthetic potential of this versatile phosphonium salt.

The Genesis of a Reagent: Discovery and Historical Context

The story of this compound is intrinsically linked to the development of one of the most powerful tools in the synthetic chemist's arsenal: the Wittig reaction. Discovered in 1954 by Georg Wittig and his student Ulrich Schöllkopf, this reaction revolutionized the synthesis of alkenes from aldehydes and ketones.[1][2] For this seminal work, Wittig was awarded the Nobel Prize in Chemistry in 1979.[3][4]

The Wittig reaction utilizes a phosphorus ylide, a neutral molecule with adjacent positive and negative charges, to react with a carbonyl compound. These ylides are typically generated in situ from the corresponding phosphonium salts by deprotonation with a strong base. The initial phosphonium salts are themselves synthesized through the quaternization of a phosphine, most commonly triphenylphosphine, with an alkyl halide via an SN2 reaction.[5][6][7]

While the early work by Wittig and Schöllkopf laid the theoretical and practical groundwork, the specific discovery and synthesis of this compound is not explicitly detailed in their initial publications. The development of allylic phosphonium salts, including the 2-methylallyl variant, emerged as chemists began to explore the scope and versatility of the Wittig reaction for the synthesis of more complex, substituted alkenes, particularly in the realm of natural product synthesis. The introduction of the 2-methylallyl group allows for the formation of a 1,3-diene system upon reaction with an α,β-unsaturated aldehyde, a common motif in many biologically active molecules.

A significant contribution to the systematic study and application of allylic phosphonium salts in Wittig reactions was presented in a 2013 paper by Sá and Meier, which detailed a convenient and general method for the synthesis of stereochemically defined dienes.[8][9] This work, while not the initial discovery, provides a modern and reliable protocol for the use of allylic phosphonium salts like this compound.

Synthesis of this compound

The preparation of this compound follows the general principle of phosphonium salt synthesis: the nucleophilic attack of triphenylphosphine on an appropriate alkyl halide. In this case, the electrophile is 3-chloro-2-methyl-1-propene.

Core Reaction:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of phosphonium salts.[5]

Materials:

-

Triphenylphosphine (PPh₃)

-

3-Chloro-2-methyl-1-propene

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Büchner funnel and filter flask

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagents: To the flask, add triphenylphosphine (1.0 equivalent) and anhydrous toluene. Stir the mixture until the triphenylphosphine is completely dissolved.

-

Addition of Alkyl Halide: Add 3-chloro-2-methyl-1-propene (1.1 equivalents) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the toluene. To ensure complete precipitation, the flask can be cooled in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid under vacuum to obtain pure this compound.

Data Presentation: Physicochemical Properties

| Property | Value |

| CAS Number | 4303-59-7 |

| Molecular Formula | C₂₂H₂₂ClP |

| Molecular Weight | 352.85 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar solvents like water and alcohols; sparingly soluble in nonpolar solvents. |

The Wittig Reaction: Mechanism and Application

The synthetic utility of this compound lies in its role as a precursor to the corresponding phosphorus ylide for the Wittig reaction.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a series of well-defined steps:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the phosphorus ylide.[6]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[7] The formation of this intermediate is believed to be a concerted [2+2] cycloaddition.

-

Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a carbon-carbon double bond (the alkene product) and a very stable phosphorus-oxygen double bond in the form of triphenylphosphine oxide. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[7]

Experimental Protocol: Wittig Reaction with this compound

This protocol is based on the procedure described by Sá and Meier for the reaction of allylic phosphonium salts.[8][9]

Materials:

-

This compound

-

Aldehyde or ketone

-

Strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ylide Generation:

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.05 equivalents) dropwise via syringe. The formation of the ylide is often accompanied by a color change (typically to a deep red or orange).

-

Stir the mixture at 0 °C for 30-60 minutes.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a small amount of anhydrous THF.

-

Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the alkene by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

-

Conclusion

This compound stands as a testament to the enduring legacy of the Wittig reaction. Its utility in the stereoselective synthesis of dienes has made it a valuable tool in the construction of complex organic molecules, with applications ranging from natural product synthesis to the development of novel pharmaceuticals. A thorough understanding of its historical development, synthesis, and the mechanistic nuances of its reactivity empowers researchers to employ this reagent with precision and creativity, pushing the boundaries of chemical synthesis.

References

- Sá, M. M., & Meier, L. (2013). Selective Preparation of Functionalized Dienes from Allylic Phosphonium Salts through the Wittig Reaction.

- Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Justus Liebigs Annalen der Chemie, 580(1), 44–57.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien. Chemische Berichte, 87(9), 1318–1330.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.

- Sá, M. M., & Meier, L. (2014). ChemInform Abstract: Selective Preparation of Functionalized Dienes from Allylic Phosphonium Salts Through the Wittig Reaction. ChemInform, 45(1).

- Zhou, R., Wang, C., Song, H., & He, Z. (2010). Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. Organic Letters, 12(5), 976–979.

- Lumen Learning. (n.d.). The Wittig Reaction. In Organic Chemistry II.

- Byju's. (n.d.). Wittig Reaction.

- Finetech Industry Limited. (n.d.). 2-methylallyl triphenylphosphonium chloride.

- Sigma-Aldrich. (n.d.). (2-METHYLALLYL)-TRIPHENYLPHOSPHONIUM CHLORIDE AldrichCPR.

-

Sá, M. M., & Meier, L. (2013). Selective Preparation of Functionalized Dienes from Allylic Phosphonium Salts through the Wittig Reaction. Heteroatom Chemistry, 24(5), 384–391. [Link]

- ChemicalBook. (n.d.). Methyl triphenyl phosphonium chloride.

- European Patent Office. (n.d.). Phosphonium salts and processes for production of and uses for the same.

- IUPAC. (n.d.). THE WITTIG REACTION.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Wittig reaction.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.

- YouTube. (2019, January 9). making phosphonium salts.

- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II.

- BDMAEE. (2025, June 20). the role of triphenylphosphine in wittig reaction synthesis.

- The Wittig reaction. (2020, October 12).

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. The Wittig reaction [almerja.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 8. sci-hub.se [sci-hub.se]

- 9. semanticscholar.org [semanticscholar.org]

(2-Methylallyl)triphenylphosphonium chloride structural analysis and characterization

An In-Depth Technical Guide to the Structural Analysis and Characterization of (2-Methylallyl)triphenylphosphonium chloride

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of this compound, a key reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a deep dive into the causality behind experimental choices. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each section details not only the protocol but also the theoretical underpinnings and expected outcomes, ensuring a self-validating system of analysis. The guide is grounded in authoritative references and presents data and workflows in a clear, accessible format, including structured tables and Graphviz diagrams, to facilitate understanding and application in a laboratory setting.

Introduction: The Significance of this compound

This compound, with CAS Number 4303-59-7, is a quaternary phosphonium salt.[1][2] Its primary utility lies in its role as a precursor to a phosphonium ylide, a central component of the Wittig reaction.[3][4][5] This celebrated reaction offers a powerful and reliable method for synthesizing alkenes from aldehydes and ketones, specifically for introducing the 2-methylallyl group into a molecular framework.[6][7] The formation of a carbon-carbon double bond with predictable stereochemistry is fundamental in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.

Given its pivotal role, rigorous confirmation of the structure and purity of this compound is not merely a procedural formality but a critical prerequisite for its successful application in synthesis. Impurities or structural misidentification can lead to failed reactions, the formation of undesired byproducts, and significant delays in research and development timelines. This guide establishes a robust analytical workflow to ensure the identity and quality of this vital reagent.

Molecular Structure

The molecule consists of a central phosphorus atom bonded to three phenyl rings and a 2-methylallyl group, forming a bulky cation. This organic cation is ionically bonded to a chloride anion.

Caption: Structure of (2-Methylallyl)triphenylphosphonium cation with chloride anion.

Synthesis and Physicochemical Properties

The standard synthesis of phosphonium salts is achieved via a nucleophilic substitution (SN2) reaction.[4] In this case, triphenylphosphine, an excellent nucleophile, attacks the electrophilic carbon of 3-chloro-2-methyl-1-propene. The resulting phosphonium salt precipitates from a non-polar solvent or is isolated upon solvent removal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4303-59-7 | [1][2] |

| Molecular Formula | C₂₂H₂₂ClP | [1][2] |

| Molecular Weight | 352.84 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 217-219 °C | [1][2] |

| Solubility | Soluble in polar solvents (e.g., CH₂Cl₂, CHCl₃, alcohols), insoluble in non-polar solvents (e.g., ether, hexanes) | General knowledge |

Comprehensive Characterization Workflow

A multi-faceted approach is essential for unambiguous characterization. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating analytical system.

Caption: A comprehensive workflow for the characterization of phosphonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this phosphonium salt, ¹H, ¹³C, and ³¹P NMR experiments are all highly informative.

Expertise & Causality: We use a combination of NMR techniques because each nucleus provides unique information. ¹H NMR reveals the proton environment and connectivity through spin-spin coupling. ¹³C NMR shows all unique carbon atoms and, crucially, their coupling to the phosphorus nucleus. ³¹P NMR is highly specific and confirms the chemical environment of the phosphorus atom itself, providing a simple yet definitive confirmation of the phosphonium salt formation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the three phenyl groups and the four unique proton environments of the 2-methylallyl group.

-

Phenyl Protons (Ar-H): These typically appear as a complex multiplet in the range of δ 7.7-8.0 ppm . The deshielding effect of the positively charged phosphorus atom causes these protons to resonate further downfield than those of unsubstituted benzene.

-

Allylic Methylene Protons (-P-CH₂-): This signal is expected around δ 4.7-4.9 ppm . It will appear as a doublet due to coupling with the phosphorus atom (²JP-H).

-

Vinyl Protons (=CH₂): Two distinct signals for the terminal vinyl protons are expected around δ 5.0-5.4 ppm , appearing as broad singlets or multiplets.

-

Methyl Protons (-CH₃): A singlet for the methyl group protons should appear upfield, around δ 1.6-1.8 ppm .

¹³C NMR Spectroscopy

The key feature of the ¹³C NMR spectrum is the observation of coupling between the carbon atoms and the phosphorus nucleus (nJP-C).

-

Aromatic Carbons (Ar-C): Four signals are expected between δ 118-136 ppm . The ipso-carbon (directly attached to P) will show the largest coupling constant (¹JP-C, ~90-100 Hz) and will be significantly downfield. The ortho, meta, and para carbons will show smaller, progressively decreasing coupling constants.

-

Allylic Carbons: The three carbons of the 2-methylallyl group will be distinct. The methylene carbon attached to phosphorus (-P-C H₂-) will be a doublet with a large ¹JP-C coupling constant (~50-60 Hz). The quaternary carbon and the terminal vinyl carbon will also show smaller P-C couplings.

-

Methyl Carbon (-CH₃): A single peak for the methyl carbon will be observed around δ 20-25 ppm .

³¹P NMR Spectroscopy

This is a very simple yet powerful experiment. A single peak is expected for the phosphorus atom in the cation.

-

Phosphonium Signal: A sharp singlet should be observed in the range of δ +20 to +25 ppm (relative to 85% H₃PO₄), which is characteristic of tetra-alkyl/aryl phosphonium salts.[8]

Table 2: Summary of Expected NMR Data (in CDCl₃)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| Phenyl (Ar) | 7.7 - 8.0 (m) | 118 - 136 (m) | N/A |

| Methylene (-CH₂-) | 4.7 - 4.9 (d, ²JP-H) | ~55 (d, ¹JP-C) | N/A |

| Vinyl (=CH₂) | 5.0 - 5.4 (m) | ~120-140 | N/A |

| Methyl (-CH₃) | 1.6 - 1.8 (s) | ~22 | N/A |

| Phosphorus (P⁺) | N/A | N/A | +20 to +25 (s) |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the phosphonium salt into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra using standard instrument parameters. For ¹³C and ³¹P spectra, proton decoupling is used to simplify the spectrum to singlets (though P-C coupling will remain in the ¹³C spectrum).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expertise & Causality: While NMR maps the C-H skeleton, FT-IR provides confirmatory evidence for specific bonds and functional groups. For this molecule, we look for the characteristic vibrations of the aromatic rings, the C=C double bond of the allyl group, and the unique vibrations associated with the triphenylphosphine moiety. The presence of all these signals provides a composite fingerprint of the molecule.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3080 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Allyl CH₂, CH₃) |

| ~1640 | C=C Stretch | Alkene (Allyl) |

| 1585, 1480 | C=C Stretch | Aromatic Ring |

| ~1435 | P-C Stretch | P-Phenyl |

| 1110 - 1120 | P-Phenyl Vibration | P-Phenyl |

| 690, 720-750 | C-H Bend | Monosubstituted Benzene |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid phosphonium salt directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering one of the most definitive pieces of evidence for its identity.

Expertise & Causality: For an ionic compound like a phosphonium salt, soft ionization techniques such as Electrospray Ionization (ESI) are required. These methods transfer the pre-existing ion from solution into the gas phase without fragmentation. We expect to observe the mass of the cation, [ (C₆H₅)₃P(C₄H₇) ]⁺, not the entire salt. This provides precise mass information that confirms the elemental composition.

-

Expected Ion: The primary ion observed will be the cation, (2-Methylallyl)triphenylphosphonium.

-

Calculated Mass [M-Cl]⁺: C₂₂H₂₂P⁺ = 317.1459 m/z.

-

High-Resolution MS (HRMS): Using HRMS (e.g., on a TOF or Orbitrap analyzer) allows for the determination of the exact mass to four decimal places. An experimental mass matching the calculated mass within a narrow tolerance (e.g., ± 5 ppm) provides unambiguous confirmation of the elemental formula.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the phosphonium salt (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Single-Crystal X-ray Diffraction

This is the gold standard for structural determination, providing an unambiguous 3D model of the molecule's atomic arrangement in the solid state.[9][10]

Expertise & Causality: While other techniques provide evidence for connectivity and composition, only X-ray diffraction directly "visualizes" the molecular structure. It provides precise bond lengths, bond angles, and torsional angles, confirming the geometry of the phosphonium center (which should be tetrahedral) and the conformation of the substituent groups. It is the ultimate arbiter of structural identity.[11][12]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Growing single crystals suitable for X-ray analysis is often the most challenging step.[13] A common method is slow evaporation or vapor diffusion.

-

Dissolve the phosphonium salt in a minimal amount of a good solvent (e.g., acetonitrile or ethanol).

-

Place this solution in a small vial. Place the open vial inside a larger, sealed jar containing a small amount of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether or hexane).

-

Over several days, the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting the slow growth of well-ordered crystals.[11]

-

-

Crystal Mounting: Carefully select a suitable single crystal and mount it on the goniometer of the diffractometer.

-

Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates and thermal parameters.

Application in Synthesis: The Wittig Reaction

The ultimate validation of this compound is its successful use in the Wittig reaction. The first step involves deprotonation of the phosphonium salt with a strong base (e.g., n-BuLi, NaH) to form the corresponding phosphonium ylide. This highly nucleophilic ylide then reacts with an aldehyde or ketone.

Caption: The Wittig reaction pathway using the ylide from the title compound.

Conclusion

References

- CN1456544A - Methallyl chloride synthetic process and apparatus thereof - Google Patents. (n.d.).

-

Guzzo, F., et al. (2021). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. Frontiers in Microbiology, 12, 737970. [Link]

-

2-methylallyl triphenylphosphonium chloride - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

-

Guzzo, F., et al. (2021). Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs. MDPI. [Link]

-

(Methoxymethyl)triphenylphosphonium Chloride - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

- CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents. (n.d.).

-

(2-Hydroxyethyl)triphenylphosphonium chloride - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Haitham, E., & Yaccoubi, F. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 21, 2026, from [Link]

-

X-ray single crystal molecular structure of 1 (a) representation of the... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Faster characterization of organic salts - analytica-world.com. (2018, March 27). Retrieved January 21, 2026, from [Link]

-

Spectral study of phosphonium salts synthesized from Michael acceptors. (n.d.). Retrieved January 21, 2026, from [Link]

-

Characterization techniques. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]

-

(PDF) Single-crystal X-ray structure and reactivity of a triphenylphosphinazine, (C 6H 5) 3P=N-N=C(H)(C 6H 4NO 2-p) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

FT-IR Spectral analysis of triphenyl phosphate. | Download Table - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Methyltriphenylphosphonium chloride | C19H18ClP | CID 9879809 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Summary of Mastering Organic Salts: From Theory to Practice - Teachy. (n.d.). Retrieved January 21, 2026, from [Link]

-

Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - UCL Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

-

Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-METHYLALLYL TRIPHENYLPHOSPHONIUM CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-METHYLALLYL TRIPHENYLPHOSPHONIUM CHLORIDE | CAS: 4303-59-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. (甲氧基甲基)三苯基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. (2-Hydroxyethyl)triphenylphosphonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Faster characterization of organic salts [analytica-world.com]

(2-Methylallyl)triphenylphosphonium chloride: A Comprehensive Technical Guide for Researchers

Introduction

(2-Methylallyl)triphenylphosphonium chloride, a quaternary phosphonium salt, is a versatile reagent in organic synthesis, primarily utilized as a precursor to the corresponding phosphorus ylide for the Wittig reaction. This reaction is a cornerstone in the construction of carbon-carbon double bonds, offering a powerful method for the olefination of aldehydes and ketones. The introduction of the 2-methylallyl group provides a valuable building block for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, safe handling, and a detailed protocol for its application in the Wittig reaction, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the known properties. Data for closely related compounds is included for comparative purposes where specific information is unavailable.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 4303-59-7 | [1] |

| Molecular Formula | C₂₂H₂₂ClP | [1] |

| Molecular Weight | 352.84 g/mol | |

| Appearance | White to off-white solid (presumed) | General observation for phosphonium salts |

| Melting Point | 217-219 °C | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dichloromethane (presumed). Insoluble in nonpolar solvents like hexanes and diethyl ether (presumed). | General solubility of phosphonium salts[2] |

| Hygroscopicity | Likely hygroscopic, similar to other phosphonium salts. | General property of phosphonium salts[3] |

Note: The lack of extensive, publicly available analytical data from suppliers underscores the importance of in-house verification of identity and purity by the end-user.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphonium and the 2-methylallyl moieties. The fifteen aromatic protons of the phenyl groups would appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The methylene protons adjacent to the phosphorus atom would likely appear as a doublet due to coupling with the phosphorus atom, typically in the δ 4.5-5.5 ppm region. The vinyl protons of the allyl group would be expected around δ 4.8-5.2 ppm, and the methyl protons as a singlet around δ 1.7-2.0 ppm. For a similar compound, allyltriphenylphosphonium chloride, the allyl protons show distinct signals in these regions[4].

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon directly attached to the phosphorus showing a characteristic coupling constant. The carbons of the 2-methylallyl group would also be present, with the methylene carbon bonded to phosphorus exhibiting a large one-bond C-P coupling constant. The quaternary vinylic carbon would appear around δ 140-145 ppm, the terminal methylene vinylic carbon around δ 115-120 ppm, and the methyl carbon around δ 20-25 ppm. Data for benzyltriphenylphosphonium chloride shows the aromatic carbons in the δ 117-135 ppm range and the methylene carbon at δ 30.2 ppm with a J-coupling of 47 Hz[5].

-

³¹P NMR: The phosphorus-31 NMR spectrum is a definitive technique for characterizing phosphonium salts. A single resonance is expected for this compound, typically in the range of δ +20 to +30 ppm (relative to 85% H₃PO₄). For instance, benzyltriphenylphosphonium chloride shows a singlet at δ 23.8 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the absorptions of the phenyl groups. Characteristic bands would include C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching of the aromatic rings (in the 1600-1450 cm⁻¹ region), and out-of-plane C-H bending (in the 900-675 cm⁻¹ region). The P-C stretching vibrations are also expected, often appearing in the fingerprint region.

Chemical Properties and Reactivity

Synthesis

This compound is typically synthesized via the quaternization of triphenylphosphine with 3-chloro-2-methyl-1-propene (methallyl chloride). This is a classic Sₙ2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the alkyl halide.

Reaction Scheme: (C₆H₅)₃P + CH₂=C(CH₃)CH₂Cl → [(C₆H₅)₃PCH₂C(CH₃)=CH₂]⁺Cl⁻

The reaction is generally carried out by heating the reactants in a suitable solvent, such as toluene or acetonitrile, for several hours[7]. The product, being a salt, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Stability and Storage

Phosphonium salts, including this compound, are generally stable crystalline solids. However, they can be hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture[3]. It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation.

The Wittig Reaction: A Key Application

The primary utility of this compound lies in its role as a precursor to a phosphorus ylide (or phosphorane) for the Wittig reaction. The ylide is generated in situ by treating the phosphonium salt with a strong base. The ylide then reacts with an aldehyde or a ketone to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Mechanism of the Wittig Reaction:

-

Ylide Formation: A strong base removes a proton from the carbon atom adjacent to the phosphorus, forming the ylide. The choice of base is critical and depends on the acidity of the α-proton. Common bases include n-butyllithium, sodium hydride, or, in some cases, strong aqueous bases under phase-transfer conditions[8][9].

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a zwitterionic intermediate called a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.

-

Alkene Formation: The oxaphosphetane is unstable and collapses, leading to the formation of the alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction with Benzaldehyde

This section provides a detailed, step-by-step methodology for the Wittig reaction of this compound with benzaldehyde. This protocol is illustrative and may require optimization based on specific laboratory conditions and desired outcomes.

Materials and Equipment

-

This compound

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and personal protective equipment (PPE)

Procedure

-